2-Amino-4-tert-butyl-6-chlorophenol
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Overview
Description
2-Amino-4-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butyl-6-chlorophenol typically involves the chlorination of 2-Amino-4-tert-butylphenol. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyl-6-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Amino-4-tert-butyl-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-tert-butyl-6-chlorophenol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to various biological and chemical outcomes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-tert-butylphenol
- 2-Amino-6-chloro-4-tert-butylphenol
- 4-tert-Butyl-2-chlorophenol
Uniqueness
2-Amino-4-tert-butyl-6-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, along with a tert-butyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
14593-30-7 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 |
InChI Key |
PTWRZJLGVPYQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N |
Origin of Product |
United States |
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